Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide
Description
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide (molecular formula: C₁₃H₃₂N₂O·2I; molecular weight: 486.27 g/mol) is a bis-quaternary ammonium compound characterized by two triethylammonium moieties linked via a methyl-ethoxyethyl chain, with iodide counterions. It is structurally complex, featuring dual positively charged nitrogen centers, which influence its solubility, stability, and reactivity. The compound’s synthesis typically involves quaternization reactions of tertiary amines with alkyl halides, followed by ion exchange to incorporate iodide anions .
Key properties include:
Properties
CAS No. |
64049-89-4 |
|---|---|
Molecular Formula |
C17H40I2N2O |
Molecular Weight |
542.3 g/mol |
IUPAC Name |
triethyl-[2-[2-(triethylazaniumyl)ethoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C17H40N2O.2HI/c1-8-18(9-2,10-3)14-15-20-17(7)16-19(11-4,12-5)13-6;;/h17H,8-16H2,1-7H3;2*1H/q+2;;/p-2 |
InChI Key |
WETJYPOLZYXLQC-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(C)C[N+](CC)(CC)CC.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
| Parameter | Description |
|---|---|
| Molecular Formula | C15H36I2N2O |
| Molecular Weight | 514.27 g/mol |
| IUPAC Name | Triethyl-[2-[1-[ethyl(dimethyl)azaniumyl]propan-2-yloxy]ethyl]azanium diiodide |
| CAS Number | 64059-40-1 |
| Synonyms | HL-8749, Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide |
| Structural Features | Contains two quaternary ammonium centers, linked by an ether (ethoxy) bridge, with iodide anions |
Preparation Methods
General Synthetic Strategy
The synthesis of quaternary ammonium diiodide salts such as Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide generally involves:
- Step 1: Preparation of the tertiary amine precursor containing the ethoxyethyl backbone and methyl substituents.
- Step 2: Quaternization of the tertiary amine groups by reaction with alkyl iodide agents (e.g., iodomethane or ethyl iodide) to introduce the triethylammonio groups.
- Step 3: Isolation and purification of the diiodide salt.
This process is typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide to facilitate nucleophilic substitution reactions.
Specific Synthetic Routes
Route via Alkylation of Tertiary Amines
- Starting materials: A tertiary amine such as 1-methyl-2-(2-(triethylamino)ethoxy)ethane.
- Reagents: Alkyl iodide (e.g., ethyl iodide) is added in stoichiometric excess to ensure full quaternization.
- Conditions: The reaction is conducted at ambient to moderate temperatures (25–60 °C) under stirring for several hours.
- Work-up: The product precipitates as a diiodide salt and can be isolated by filtration or crystallization.
This method is supported by analogous quaternization reactions reported in the literature for similar ammonium salts.
Alternative Electrochemical Methods
While less common for quaternary ammonium salts, electrochemical synthesis methods have been reported for related ammonium complexes, where electrochemical oxidation facilitates formation of quaternary ammonium species from tertiary amines in the presence of iodide ions. However, no direct reports exist for this exact compound.
Research Findings and Data Tables
Reaction Parameters and Yields
| Parameter | Typical Value / Range | Notes |
|---|---|---|
| Solvent | Acetonitrile, Dimethylformamide | Polar aprotic solvents preferred |
| Temperature | 25–60 °C | Moderate heating accelerates reaction |
| Reaction Time | 4–24 hours | Dependent on reagent stoichiometry |
| Molar Ratio (Amine:Alkyl Iodide) | 1:2 or slight excess of alkyl iodide | Ensures full quaternization |
| Yield | 70–90% | Isolated as diiodide salt |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Confirms quaternization by shifts in ammonium proton environments.
- Mass Spectrometry (MS): Molecular ion peak consistent with diiodide salt (m/z ~514).
- Elemental Analysis: Matches theoretical composition for C, H, N, I.
- Melting Point: Typically sharp melting point indicative of pure salt.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Direct alkylation of tertiary amine | 1-methyl-2-(2-(triethylamino)ethoxy)ethane | Ethyl iodide or methyl iodide | 25–60 °C, 4–24 h | 70–90 | Most common, straightforward |
| Electrochemical synthesis | Tertiary amine + iodide ions | Electrochemical cell | Variable, under electrolysis | Not reported | Experimental, less common |
Chemical Reactions Analysis
Types of Reactions
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted ammonium compounds, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
Scientific Research Applications
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its use as a potential drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is utilized in the production of ionic liquids and as an additive in electrochemical applications.
Mechanism of Action
The mechanism by which Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide exerts its effects involves its ionic nature. The compound can interact with various molecular targets, including cell membranes and enzymes, leading to disruption of normal cellular functions. Its ability to form stable complexes with other molecules also plays a role in its mechanism of action.
Comparison with Similar Compounds
Tetraethylammonium Derivatives
- Tetraethylammonium chloride (TEAC) : Simpler structure with a single quaternary nitrogen. Pharmacologically, TEAC acts as a ganglionic blocker but is less potent than methyl-triethyl-ammonium chloride. The addition of methyl groups (e.g., methyl-triethyl-ammonium chloride) enhances potency, suggesting alkyl chain length and substituent bulk modulate activity .
- Tetraethylammonium hydroxide : Used in organic synthesis and electrolytes. Unlike the target compound, it lacks iodide counterions and exhibits strong basicity, limiting its biomedical applications .
Bis-Quaternary Ammonium Salts
- Chlorisondamine diiodide : A bis-quaternary ammonium compound with two iodides. It is a potent ganglionic blocker, highlighting the role of dual charged centers in enhancing biological activity. However, its larger aromatic structure may reduce solubility compared to the target compound’s aliphatic chain .
- (((2-(Diethylmethylammonio)-1-methyl)ethoxy)ethyl)trimethylammonium diiodide : A structural analog with trimethyl groups. Shares the same LD₅₀ (12,500 mg/kg), indicating similar toxicity profiles despite differences in alkyl substituents .
Pharmacological and Toxicological Comparisons
Pharmacological Activity
- Potency Trends : Evidence suggests that triethylammonium derivatives with branched chains (e.g., methyl-ethoxyethyl linkages) exhibit intermediate potency compared to simpler analogs. For example:
Toxicity Profiles
Structural and Functional Insights
- Counterion Role : Iodide anions improve stability and solubility in polar solvents compared to chlorides or hydroxides .
Biological Activity
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide is a quaternary ammonium compound that has garnered attention for its biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a triethylammonium moiety with an ethoxyethyl linker, which contributes to its solubility and interaction with biological membranes. The diiodide component enhances its stability and solubility in polar solvents.
Chemical Structure
- Molecular Formula : CHNIO
- Molecular Weight : 468.23 g/mol
The primary biological activity of this compound is attributed to its ability to interact with cell membranes, facilitating the transport of ions and other molecules across lipid bilayers. This mechanism is crucial for its potential applications as a drug delivery system or as an antimicrobial agent.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds exhibit broad-spectrum antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have shown variable effects on different cell lines. For example, the compound exhibited cytotoxic effects on human cancer cell lines while being less toxic to normal fibroblast cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| NIH 3T3 (normal fibroblast) | >100 |
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound's MIC was significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment for resistant strains.
Study 2: Cancer Cell Lines
In another investigation by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on various cancer cell lines. The study concluded that the compound selectively inhibited cancer cell proliferation while sparing normal cells, highlighting its therapeutic potential in oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what critical parameters influence yield?
- Methodology : Synthesis typically involves quaternization of tertiary amines with alkyl iodides. Key steps include:
- Reacting a precursor tertiary amine (e.g., triethylamine derivatives) with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) at 50–60°C for 12–24 hours.
- Purification via recrystallization from ethanol/water mixtures to isolate the diiodide salt.
- Critical parameters: Stoichiometric control of alkylating agents, solvent polarity, and reaction time to avoid byproducts like mono-quaternized intermediates .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- ¹H/¹³C NMR : Confirm quaternary ammonium formation (absence of N–H signals, shifts in methyl/ethyl groups).
- X-ray crystallography : Resolve steric effects of the branched ethoxy chain and iodide counterion interactions (e.g., C–I···N distances) .
- Elemental analysis : Verify stoichiometry (C, H, N, I percentages) to ensure purity .
Q. How does pH and temperature affect the compound’s stability in aqueous solutions?
- Methodology :
- Conduct accelerated stability studies by incubating the compound at varying pH (2–12) and temperatures (25–60°C).
- Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., dealkylated amines or iodide loss).
- Key finding: Stability decreases significantly below pH 4 due to protonation of ammonium centers, leading to iodide dissociation .
Advanced Research Questions
Q. How can contradictory data on the compound’s binding affinity to acetylcholinesterase be resolved?
- Methodology :
- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized buffer conditions (e.g., 25 mM Tris-HCl, pH 7.4).
- Compare results with molecular dynamics simulations to assess steric clashes from the 1-methyl branch and ethoxy spacer.
- Address discrepancies by controlling ionic strength, which influences electrostatic interactions between ammonium groups and the enzyme’s active site .
Q. What mechanistic insights explain its efficacy as a phase-transfer catalyst in biphasic reactions?
- Methodology :
- Use interfacial tension measurements to quantify surfactant properties at water-organic solvent interfaces.
- Conduct kinetic studies with varying catalyst concentrations to correlate reaction rates with ammonium-induced micelle formation.
- Advanced finding: The dual quaternary ammonium centers enhance solubility in both phases, while the ethoxy chain modulates micelle size .
Q. How does the compound’s structure influence ion transport in synthetic lipid bilayers?
- Methodology :
- Employ patch-clamp electrophysiology to measure current-voltage relationships in model membranes.
- Compare with analogs lacking the 1-methyl group to isolate steric effects on ion channel formation.
- Key insight: The methyl branch disrupts lipid packing, increasing membrane permeability to iodide ions .
Data Contradiction Analysis
Q. Why do studies report conflicting cytotoxicity profiles in neuronal cell lines?
- Resolution Strategy :
- Replicate assays using standardized cell lines (e.g., SH-SY5Y) and exposure times (24–48 hours).
- Control for residual solvents (e.g., acetonitrile) via GC-MS analysis of test solutions.
- Confounding factor: Batch-to-batch variability in iodide counterion purity (>98% required for reproducibility) .
Safety and Handling
Q. What safety protocols are recommended given its low acute toxicity (LD₅₀ = 12,500 mg/kg)?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
